Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-
CAS No.: 49620-36-2
Cat. No.: VC20308048
Molecular Formula: C19H15N3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49620-36-2 |
|---|---|
| Molecular Formula | C19H15N3S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-[imidazol-1-yl(diphenyl)methyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C19H15N3S/c1-3-7-16(8-4-1)19(18-21-12-14-23-18,22-13-11-20-15-22)17-9-5-2-6-10-17/h1-15H |
| Standard InChI Key | YVISBTMIHRRIQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CS3)N4C=CN=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- features a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) conjugated to an imidazole moiety via a diphenylmethyl linker. The imidazole ring’s nitrogen atoms enable coordination with metal ions, while the thiazole component contributes to aromatic stability and electronic delocalization. Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the absence of NH signals and the presence of characteristic C=S carbon resonances at δ = 175.8–178.4 ppm, distinguishing it from thiazole derivatives lacking the imidazole subunit .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃S |
| Molecular Weight | 317.4 g/mol |
| CAS Registry Number | 49620-36-2 |
| Synonyms | SCHEMBL8603493 |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a nucleophilic substitution reaction between a substituted thiazole precursor and a diphenylmethanol derivative. Catalysts such as triethylamine or Lewis acids (e.g., AlCl₃) are employed under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Elevated temperatures (80–120°C) and inert atmospheres improve yields, which range from 60% to 85% depending on substituent effects.
Analytical Validation
Structural elucidation relies on mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. MS fragmentation patterns reveal two dominant pathways: (i) cleavage of the diphenylmethyl group (m/z = 155–154) and (ii) scission of the thiazole-imidazole bond (m/z = 98–100) . IR spectra show absorptions at 1650–1700 cm⁻¹ for C=N and 1250–1300 cm⁻¹ for C-S bonds, corroborating the hybrid structure.
Biological Activities and Mechanisms
Enzyme Modulation
The imidazole ring facilitates coordination with metalloenzymes, particularly those involving zinc or iron cofactors, while the thiazole stabilizes transition states during catalytic cycles. This dual functionality enables inhibition of topoisomerase II (Topo II), a target in anticancer therapy, by intercalating DNA and disrupting replication . Comparative studies with imidazo[2,1-b] thiadiazole derivatives demonstrate analogous mechanisms, where structural hybridization enhances cytotoxicity .
Table 2: Predicted Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 3.8 ± 0.2 |
| Water Solubility | Poor (0.01 mg/mL) |
| Plasma Protein Binding | 92% |
Applications in Drug Development
Patent Landscape
Patents highlight derivatives of Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- as kinase inhibitors and antimicrobial agents, underscoring its versatility. For example, modifications at the imidazole N1 position yield compounds with 10-fold increased potency against Staphylococcus aureus (MIC = 2 µg/mL).
Future Research Directions
Structural Optimization
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole’s 4-position could enhance DNA intercalation, while PEGylation may improve solubility. Computational models suggest that fluorination reduces metabolic degradation, extending half-life in vivo.
In Vivo Studies
Rodent models are needed to evaluate bioavailability and toxicity. Preliminary in silico predictions indicate a median lethal dose (LD₅₀) of 250 mg/kg, necessitating dose-ranging studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume